2,4-Dibromo-7-fluoroquinoline
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Overview
Description
2,4-Dibromo-7-fluoroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H4Br2FN. It belongs to the quinoline family, which is characterized by a fused benzene and pyridine ring system. The presence of bromine and fluorine atoms in its structure makes it a valuable compound in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-7-fluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method includes the bromination of 7-fluoroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under mild conditions.
Cross-Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds with different aryl or alkyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced to form quinoline derivatives with different oxidation states
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Cross-Coupling Reactions: Palladium or nickel catalysts, along with bases like potassium carbonate or cesium carbonate, in solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride in aqueous or organic solvents
Major Products Formed: The major products formed from these reactions include substituted quinolines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Scientific Research Applications
2,4-Dibromo-7-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It serves as a precursor in the development of novel therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: It is employed in the production of specialty chemicals, dyes, and materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2,4-Dibromo-7-fluoroquinoline is primarily related to its ability to interact with biological macromolecules. The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacterial cells. This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity .
Comparison with Similar Compounds
7-Fluoroquinoline: Lacks the bromine substituents, resulting in different reactivity and biological activity.
2,4-Dibromoquinoline:
Fluoroquinolones: A class of antibiotics with similar structural features but different substitution patterns, leading to distinct pharmacological profiles
Uniqueness: 2,4-Dibromo-7-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which confer specific electronic and steric properties. These properties enhance its reactivity in chemical synthesis and its potential as a pharmacophore in drug development .
Properties
Molecular Formula |
C9H4Br2FN |
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Molecular Weight |
304.94 g/mol |
IUPAC Name |
2,4-dibromo-7-fluoroquinoline |
InChI |
InChI=1S/C9H4Br2FN/c10-7-4-9(11)13-8-3-5(12)1-2-6(7)8/h1-4H |
InChI Key |
XXCWUASSQKKSSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(C=C2Br)Br |
Origin of Product |
United States |
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